molecular formula C12H9N3O3 B084748 Pyridine, 4-(p-nitrobenzamido)- CAS No. 13160-58-2

Pyridine, 4-(p-nitrobenzamido)-

Cat. No. B084748
CAS RN: 13160-58-2
M. Wt: 243.22 g/mol
InChI Key: PJMSJOVJUFYHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 4-(p-nitrobenzamido)-, also known as PNB, is a chemical compound that has been widely used in scientific research applications. PNB is structurally similar to nicotinamide adenine dinucleotide (NAD), which is an essential coenzyme involved in many cellular processes.

Mechanism of Action

Pyridine, 4-(p-nitrobenzamido)- inhibits NAD-dependent enzymes by binding to the nicotinamide moiety of NAD. This prevents NAD from binding to its target enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
Pyridine, 4-(p-nitrobenzamido)- has been shown to have a variety of biochemical and physiological effects. Inhibition of PARP by Pyridine, 4-(p-nitrobenzamido)- has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Inhibition of sirtuins by Pyridine, 4-(p-nitrobenzamido)- has been shown to decrease insulin sensitivity and increase adiposity in mice. Pyridine, 4-(p-nitrobenzamido)- has also been shown to decrease the levels of inflammatory cytokines in the blood of mice.

Advantages and Limitations for Lab Experiments

One advantage of using Pyridine, 4-(p-nitrobenzamido)- in lab experiments is its potency as an inhibitor of NAD-dependent enzymes. This allows for the study of the effects of NAD depletion on cellular processes. However, one limitation of using Pyridine, 4-(p-nitrobenzamido)- is its lack of specificity for NAD-dependent enzymes. Pyridine, 4-(p-nitrobenzamido)- can also inhibit other enzymes that use nicotinamide as a cofactor, such as histone deacetylases.

Future Directions

There are several future directions for the study of Pyridine, 4-(p-nitrobenzamido)-. One direction is to study the effects of Pyridine, 4-(p-nitrobenzamido)- on cellular metabolism and aging. Sirtuins have been shown to play a role in regulating lifespan in model organisms, and Pyridine, 4-(p-nitrobenzamido)- could be used to study the effects of sirtuin inhibition on aging. Another direction is to develop more specific inhibitors of NAD-dependent enzymes. This would allow for the study of the effects of specific enzyme inhibition on cellular processes. Finally, Pyridine, 4-(p-nitrobenzamido)- could be used in combination with other inhibitors to study the effects of multiple enzyme inhibition on cellular processes.

Synthesis Methods

Pyridine, 4-(p-nitrobenzamido)- can be synthesized by reacting 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with 4-aminopyridine to yield Pyridine, 4-(p-nitrobenzamido)-.

Scientific Research Applications

Pyridine, 4-(p-nitrobenzamido)- has been widely used in scientific research as a tool to study the role of NAD in cellular processes. Pyridine, 4-(p-nitrobenzamido)- is a potent inhibitor of NAD-dependent enzymes, such as poly(ADP-ribose) polymerase (PARP) and sirtuins. PARP is involved in DNA repair, while sirtuins are involved in regulating cellular metabolism and aging. By inhibiting these enzymes, Pyridine, 4-(p-nitrobenzamido)- can be used to study the effects of NAD depletion on cellular processes.

properties

CAS RN

13160-58-2

Product Name

Pyridine, 4-(p-nitrobenzamido)-

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

4-nitro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H9N3O3/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18/h1-8H,(H,13,14,16)

InChI Key

PJMSJOVJUFYHTQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-]

Other CAS RN

13160-58-2

Origin of Product

United States

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